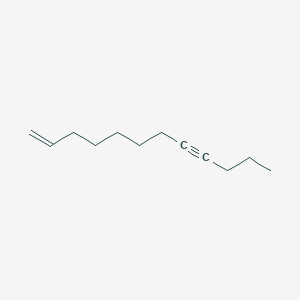
bromozinc(1+);3-methoxyprop-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromozinc(1+);3-methoxyprop-1-yne is an organozinc compound with the molecular formula C4H6BrOZn. It is a reagent commonly used in organic synthesis, particularly in cross-coupling reactions. The compound features a bromine atom, a zinc cation, and a 3-methoxyprop-1-yne moiety, making it a versatile intermediate in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bromozinc(1+);3-methoxyprop-1-yne can be synthesized through the reaction of 3-methoxyprop-1-yne with a zinc halide, such as zinc bromide, in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of this compound involves the same principles as laboratory synthesis but is optimized for larger quantities. The process includes rigorous control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bromozinc(1+);3-methoxyprop-1-yne undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different organozinc compounds.
Cross-Coupling Reactions: It participates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alkyl and aryl halides.
Catalysts: Palladium or nickel catalysts are often employed in cross-coupling reactions.
Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are frequently used solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Aplicaciones Científicas De Investigación
Bromozinc(1+);3-methoxyprop-1-yne has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, which can be further studied for their biological properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, aiding in the development of new drugs.
Industry: In the chemical industry, it is used to produce various fine chemicals and intermediates for further chemical transformations.
Mecanismo De Acción
The mechanism by which bromozinc(1+);3-methoxyprop-1-yne exerts its effects primarily involves its role as a nucleophile in substitution and cross-coupling reactions. The zinc cation stabilizes the negative charge on the carbon atom, facilitating the formation of new carbon-carbon bonds. In cross-coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the desired product.
Comparación Con Compuestos Similares
Similar Compounds
Propargyl Bromide: Similar in structure but lacks the zinc cation, making it less reactive in certain cross-coupling reactions.
3-Bromo-1-propyne: Another similar compound, but without the methoxy group, affecting its reactivity and applications.
Allenes: These compounds also contain multiple bonds and can participate in similar cycloaddition reactions but have different reactivity profiles.
Uniqueness
Bromozinc(1+);3-methoxyprop-1-yne is unique due to the presence of both a zinc cation and a methoxy group, which enhance its reactivity and versatility in organic synthesis. The zinc cation provides stability and facilitates various chemical transformations, making it a valuable reagent in both academic and industrial research.
Propiedades
Número CAS |
175288-08-1 |
|---|---|
Fórmula molecular |
C4H5BrOZn |
Peso molecular |
214.4 g/mol |
Nombre IUPAC |
bromozinc(1+);3-methoxyprop-1-yne |
InChI |
InChI=1S/C4H5O.BrH.Zn/c1-3-4-5-2;;/h4H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
PFTFGVATAUQFON-UHFFFAOYSA-M |
SMILES canónico |
COCC#[C-].[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[2-[2-[9-(1-Pyrenyl)nonyloxy]-3-(octadecyloxy)propoxy]ethoxy]ethoxy]ethanol](/img/structure/B15164257.png)
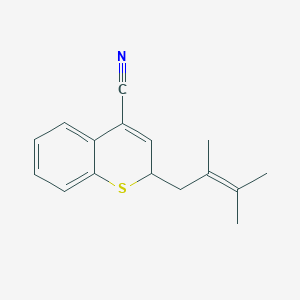
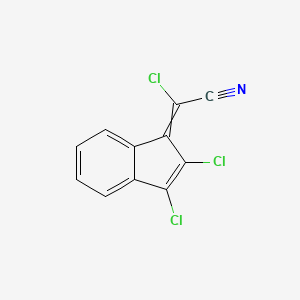
![Benzene, 1,3-bis[(10-bromodecyl)oxy]-](/img/structure/B15164262.png)
![[(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile](/img/structure/B15164268.png)
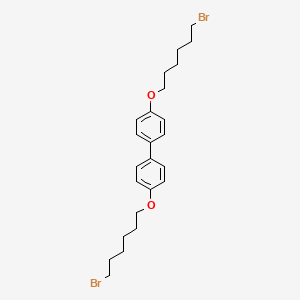
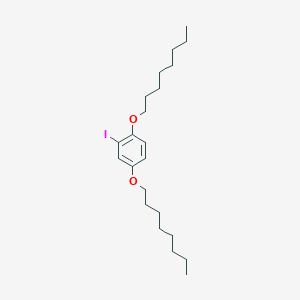
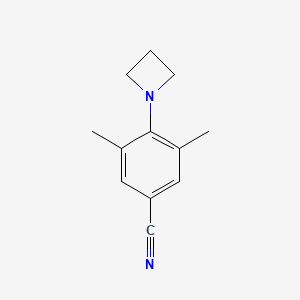
![4-Oxo-4-[(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-YL)oxy]butanoate](/img/structure/B15164287.png)

![O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B15164295.png)
![(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene](/img/structure/B15164313.png)
